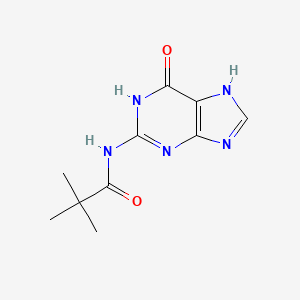

N2-Pivaloylguanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIQXUWLRNVMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N2-Pivaloylguanine (CAS 136675-82-6): A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Critical Role of Protecting Groups in Nucleic Acid Chemistry

In the intricate world of synthetic biology and therapeutic oligonucleotide development, the precise chemical synthesis of DNA and RNA sequences is paramount. The success of these syntheses hinges on the strategic use of protecting groups, temporary modifications to the nucleobases that prevent unwanted side reactions during the automated assembly of the oligonucleotide chain. Among the canonical bases, guanine presents a unique set of challenges due to the reactivity of its exocyclic N2-amino group and O6-lactam function. The choice of protecting group for the N2-amine is a critical determinant of coupling efficiency, solubility of the phosphoramidite building block, and the overall fidelity of the final oligonucleotide product. This guide provides an in-depth technical overview of N2-Pivaloylguanine, a key intermediate in the synthesis of modified oligonucleotides, designed for researchers, scientists, and drug development professionals.

The Genesis of N2-Acyl Protection: Why Pivaloyl?

The phosphoramidite method, the gold standard for oligonucleotide synthesis, is a marvel of automated chemistry.[1] However, the exocyclic amino groups of adenine, cytosine, and guanine are nucleophilic and can react with the activated phosphoramidite monomers, leading to branched and truncated sequences. While the N2-amino group of guanosine is less reactive than those of adenine and cytosine, its protection is crucial for two primary reasons:

-

Solubility: The phosphoramidite derivative of N2-unprotected 5'-O-DMT-2'-deoxyguanosine is poorly soluble in acetonitrile, the standard solvent used in automated DNA synthesizers. Acylation of the N2-amino group significantly improves solubility, ensuring efficient delivery of the monomer to the growing oligonucleotide chain.

-

Prevention of Side Reactions: Although less reactive, the N2-amino group can still undergo unwanted reactions, particularly during the activation step of the coupling reaction. Protection ensures that the phosphoramidite coupling occurs exclusively at the 5'-hydroxyl of the growing chain.

The pivaloyl group (trimethylacetyl), a bulky and sterically hindered acyl group, offers a unique combination of stability and controlled lability. Its steric bulk provides robust protection during the synthesis cycle, while its ester-like amide bond can be cleaved under specific basic conditions during the final deprotection of the oligonucleotide.

Synthesis and Characterization of N2-Pivaloylguanine

The synthesis of N2-Pivaloylguanine is a foundational step for its subsequent conversion into the corresponding nucleoside and phosphoramidite. While a variety of N2-acyl guanine derivatives have been synthesized, the general approach involves the acylation of guanine or a protected guanosine derivative.

A common synthetic strategy involves the reaction of a suitably protected guanosine with pivaloyl chloride in the presence of a base. The choice of solvent and reaction conditions is critical to control the regioselectivity of the acylation and to avoid unwanted side reactions on the sugar moiety.

Illustrative Synthetic Pathway:

Caption: Generalized synthetic scheme for N2-Pivaloylguanine.

Characterization:

The structural integrity of N2-Pivaloylguanine is confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the purine protons, as well as a prominent singlet in the aliphatic region corresponding to the nine equivalent protons of the tert-butyl group of the pivaloyl moiety. The chemical shifts of the purine protons will be altered compared to unprotected guanine due to the electronic effect of the acyl group.[2]

-

¹³C NMR: The spectrum will display resonances for the purine carbons and the carbonyl and quaternary carbons of the pivaloyl group.[3]

-

-

Mass Spectrometry (MS): Provides the accurate molecular weight of the compound, confirming the addition of the pivaloyl group.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amide carbonyl group and the N-H bonds of the purine ring.

Physicochemical Properties of N2-Pivaloylguanine

Understanding the physicochemical properties of N2-Pivaloylguanine is essential for its handling, storage, and application in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 136675-82-6 | [4] |

| Molecular Formula | C₁₀H₁₃N₅O₂ | [4] |

| Molecular Weight | 235.25 g/mol | [4] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO). Limited solubility in less polar solvents like acetonitrile and dichloromethane. | |

| Storage Conditions | Refrigerated, under an inert atmosphere. | [4] |

Application in Solid-Phase Oligonucleotide Synthesis

The primary application of N2-Pivaloylguanine is as a precursor for the synthesis of the corresponding 2'-deoxyguanosine phosphoramidite, the building block used in automated DNA synthesis.

4.1. Synthesis of N2-Pivaloyl-2'-deoxyguanosine Phosphoramidite

The synthesis of the phosphoramidite monomer is a multi-step process that requires careful control of protecting group chemistry.

Sources

N2-Pivaloylguanine structure and molecular weight

The following technical guide provides an in-depth analysis of N2-Pivaloylguanine , a critical intermediate in nucleoside chemistry. This document is structured for researchers and process chemists requiring precise structural data, synthesis protocols, and application logic.[1]

Topic: Structure, Molecular Weight, and Synthetic Utility Classification: Nucleoside Chemistry / Protecting Group Strategy[2]

Executive Summary

N2-Pivaloylguanine (CAS: 136675-82-6) is a modified purine base used primarily as a robust building block in the synthesis of complex nucleosides and oligonucleotides.[1][2][3][4][5][6] Unlike the standard isobutyryl (iBu) protection, the pivaloyl (trimethylacetyl) group offers enhanced lipophilicity and superior stability against premature deprotection.[1] This compound serves as a critical starting material for coupling with ribose or deoxyribose moieties when "ultramild" deprotection conditions are not required, or when orthogonal stability is necessary during multi-step synthesis.[1]

Physicochemical Profile

The following data constitutes the core identity of the molecule.

| Property | Specification |

| Chemical Name | N2-Pivaloylguanine |

| IUPAC Name | 2,2-dimethyl-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)propanamide |

| CAS Number | 136675-82-6 |

| Molecular Formula | |

| Molecular Weight | 235.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; limited solubility in water |

| pKa (approx) | N1-H: ~9.2 (similar to Guanine); N2-H: Reduced basicity due to acylation |

Structural Analysis & Molecular Logic[1][2]

The structural integrity of N2-Pivaloylguanine hinges on the steric bulk of the tert-butyl group adjacent to the carbonyl.[2] This "pivaloyl" moiety shields the amide bond from nucleophilic attack more effectively than the isopropyl group of the standard isobutyryl protection.[1]

Structural Diagram (Conceptual)

The following diagram illustrates the logical connectivity and the steric shielding provided by the pivaloyl group.

Figure 1: Structural connectivity of N2-Pivaloylguanine highlighting the steric role of the pivaloyl moiety.[2]

Synthesis Protocol: Transient Silylation Route

Direct acylation of guanine is inefficient due to its poor solubility and the reactivity of the O6 and N9 positions.[1] The industry-standard approach utilizes Transient Protection , where reactive sites are temporarily silylated to solubilize the base and direct the acylating agent to the N2 position.[1]

Reagents Required[1][2][8][9][10]

-

Substrate: Guanine (dried).[1]

-

Silylating Agent: Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS).[1]

-

Acylating Agent: Pivaloyl chloride (trimethylacetyl chloride).[1]

-

Solvent: Pyridine or DMF/Pyridine mixture.[1]

-

Workup: Aqueous hydrolysis (ice water).[1]

Step-by-Step Methodology

-

Transient Silylation:

-

Acylation:

-

Cool the solution to 0°C.

-

Add Pivaloyl Chloride (1.1 eq) slowly to the silylated mixture.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Selectivity: The N2-TMS bond is more reactive toward the acyl chloride than the O6-TMS bond, leading to selective N2-acylation.[2]

-

-

Hydrolysis & Isolation:

-

Quench the reaction by pouring into ice-cold water.

-

Mechanism:[1][2][7][8][9] The labile O6-TMS and N9-TMS groups hydrolyze rapidly in water, while the N2-Pivaloyl amide bond remains stable.[2]

-

Precipitate the product (N2-Pivaloylguanine).[1]

-

Filter, wash with water and cold ethanol, and dry under vacuum.[1]

-

Synthesis Workflow Diagram

Figure 2: The transient silylation workflow for synthesizing N2-Pivaloylguanine from native Guanine.

Application Logic: Why Pivaloyl?

In oligonucleotide synthesis, the choice of protecting group dictates the deprotection conditions and the solubility of the intermediates.[1]

Comparative Analysis

| Feature | Isobutyryl (iBu) | Pivaloyl (Piv) |

| Steric Bulk | Moderate (Isopropyl) | High (tert-Butyl) |

| Stability | Standard | Enhanced (Resists premature cleavage) |

| Deprotection | Standard Ammonia (55°C, 16h) | Requires harsher/longer ammonolysis or AMA |

| Lipophilicity | Moderate | High (Improves solubility in organics) |

| Primary Use | Standard DNA/RNA Synthesis | Large scale synthesis; Specific RNA protocols; Avoiding side-reactions |

Strategic Selection: Use N2-Pivaloylguanine when:

-

Enhanced Stability is Required: If the synthesis involves intermediate steps that are slightly basic or nucleophilic, the pivaloyl group will survive where isobutyryl might partially degrade.[1]

-

Crystallinity/Purification: Pivaloyl derivatives often crystallize better than isobutyryl derivatives, aiding in the purification of the free base or nucleoside intermediates.[1]

-

Lipophilicity: When coupling to highly hydrophobic moieties, the extra methyl group assists in maintaining solubility in organic solvents like DCM or THF.[1]

Deprotection Dynamics

While the pivaloyl group provides stability, it must eventually be removed.[1][10] The steric bulk of the tert-butyl group makes the carbonyl carbon less accessible to nucleophiles (like ammonia).[1]

-

Standard Condition: Concentrated Ammonium Hydroxide (

) at 55°C for 16–24 hours. -

Accelerated Condition (AMA): 1:1 mixture of Methylamine/Ammonium Hydroxide at 65°C for 15–30 minutes. (Note: Pivaloyl is slower to remove than Acetyl or Isobutyryl; ensure complete deprotection by monitoring via HPLC).[1]

References

-

Beaucage, S. L., & Iyer, R. P. (1992).[1] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.[1] (Contextual grounding for N2-protection strategies).

-

Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982).[1] Transient Protection: Efficient One-Pot Synthesis of N6-Benzoyladenine and N2-Isobutyrylguanine. Journal of the American Chemical Society, 104(5), 1316-1319.[1] (Foundational protocol for transient silylation/acylation of guanine).

Sources

- 1. Nitrogen | N2 | CID 947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 73-40-5|2-Amino-1H-purin-6(7H)-one|BLD Pharm [bldpharm.com]

- 3. CAS: 136675-82-6 | CymitQuimica [cymitquimica.com]

- 4. 21047-89-2|N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide|BLD Pharm [bldpharm.com]

- 5. 73-40-5|2-Amino-1H-purin-6(7H)-one|BLD Pharm [bldpharm.com]

- 6. 68-94-0|1,9-Dihydro-6H-purin-6-one|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. Protective Groups [organic-chemistry.org]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

2,2-dimethyl-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)propanamide synonyms

Title: Technical Guide to N

Executive Summary

This technical guide provides an in-depth analysis of 2,2-dimethyl-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)propanamide , commonly known as N

Part 1: Chemical Identity & Synonyms

The precise identification of this molecule is essential due to the frequent confusion with its isobutyryl analog.[1] The pivaloyl group (trimethylacetyl) adds significant steric bulk compared to the isobutyryl group.

Table 1: Nomenclature and Identifiers

| Identifier Type | Value | Notes |

| Common Name | N | Standard industry terminology.[1] |

| IUPAC Name | 2,2-dimethyl-N-(6-oxo-6,9-dihydro-1H-purin-2-yl)propanamide | Formal systematic name.[1] |

| Alternative Name | N-(6-oxo-1,6-dihydro-2-purinyl)pivalamide | Alternate numbering convention. |

| Abbreviation | G | Used in sequence notation.[1] |

| CAS Registry No. | 136675-82-6 | Specific to the free base form.[1] |

| Molecular Formula | C | |

| Molecular Weight | 235.24 g/mol | |

| Key Moiety | Pivaloyl (Trimethylacetyl) | Provides steric protection at |

Part 2: Structural Analysis & Properties

The "Why" Behind Pivaloyl Protection

In nucleoside chemistry, the exocyclic amino group of guanine (

-

Steric Bulk: The tert-butyl group of the pivaloyl moiety is significantly bulkier than the isopropyl group of isobutyryl protection.[1] This increased bulk shields the

amine more effectively against electrophilic attack during glycosylation reactions. -

Lipophilicity: The pivaloyl group increases the solubility of the guanine base in organic solvents (e.g., DMF, Pyridine) compared to acetyl or isobutyryl groups.[1] This is critical when synthesizing hydrophobic analogues or PNA monomers where solubility is often a bottleneck.[1]

-

Stability: Pivalamides are more resistant to hydrolysis than acetamides or isobutyramides.[1] This stability is advantageous during multi-step synthesis of complex nucleoside drugs but requires more vigorous conditions for final deprotection (e.g., concentrated ammonia at elevated temperatures).[1]

Part 3: Synthesis & Methodology

Direct acylation of guanine is challenging due to its poor solubility and multiple reactive sites (

Protocol: Synthesis of N -Pivaloylguanine via Transient Silylation

Reagents:

-

Trimethylchlorosilane (TMSCl) or HMDS (Hexamethyldisilazane)[1]

-

Pivaloyl Chloride (PivCl)[1]

-

Solvent: Pyridine or DMF

-

Workup: Water/Ethanol

Step-by-Step Workflow:

-

Transient Silylation (Solubilization):

-

Acylation:

-

Cool the reaction mixture to 0°C.

-

Add Pivaloyl Chloride (1.1 - 1.2 equivalents).[1]

-

Selectivity: The

-TMS bond is more reactive towards acyl chlorides than the stable aromatic ring nitrogens.[1] The bulky PivCl selectively displaces the TMS group at the exocyclic amine. -

Condition: Stir at room temperature for 4–12 hours.

-

-

Desilylation (Hydrolysis):

-

Add Methanol or Water to the reaction mixture.[1]

-

Mechanism:[5] The highly labile

-TMS and -

Observation: Precipitation of the product usually occurs as the silyl groups are removed and solubility decreases.[1]

-

-

Purification:

Visualization: Synthesis Pathway

Figure 1: Transient silylation strategy for the regioselective synthesis of N

Part 4: Applications in Drug Development

Nucleoside Analogue Synthesis

N

-

Example: Synthesis of Entecavir (Hepatitis B antiviral).[1] The exocyclic amine protection is maintained throughout the coupling to the cyclopentyl fragment to prevent N-alkylation.[1]

Peptide Nucleic Acids (PNA)

In PNA synthesis, the backbone is a polyamide (N-(2-aminoethyl)-glycine) rather than a sugar-phosphate.[1] The bases are attached via an acetyl linker.[1]

-

Role: N

-Pivaloylguanine is alkylated at -

Advantage: The pivaloyl group is stable to the TFA (Trifluoroacetic acid) used to deprotect the Boc groups during PNA assembly, whereas other protecting groups might degrade.[1]

Visualization: Application Workflow

Figure 2: Divergent application of N

Part 5: Quality Control & Analytics

To ensure the integrity of N

Table 2: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | Singlet at | |

| Purity | HPLC (C18 Column) | |

| Regioselectivity | UV Spectroscopy | |

| Solubility | Visual | Clear solution in DMF at 50 mg/mL.[1] |

Self-Validating Check: In

References

-

Himmelsbach, F. et al. (1984).[1] "The p-nitrophenylethyl (NPE) group: A versatile new blocking group for nucleoside chemistry."[1] Tetrahedron, 40(1), 59-72. (Foundational text on guanine protection strategies).

-

Beaucage, S. L.[1] & Iyer, R. P. (1992).[1] "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311. (Authoritative review on protecting groups including acyl variants).

-

Dueholm, K. L. et al. (1994).[1] "Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine." The Journal of Organic Chemistry, 59(19), 5767-5773.[1] (Details the use of base protection in PNA).

Sources

- 1. 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate | C18H25N5O7 | CID 135440665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Design and characterization of N2-arylaminopurines which selectively inhibit replicative DNA synthesis and replication-specific DNA polymerases: guanine derivatives active on mammalian DNA polymerase alpha and bacterial DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine and its 5'-triphosphate and their inhibition of HeLa DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US6642373B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]

Technical Guide: N2-Pivaloylguanine vs. N2-Isobutyrylguanine Protecting Groups

The following technical guide provides an in-depth comparison of N2-Pivaloylguanine (G-Piv) and N2-Isobutyrylguanine (G-iBu) protecting groups. This analysis is structured to assist researchers in selecting the optimal reagent for oligonucleotide synthesis, particularly when balancing deprotection kinetics against stability and side-reaction profiles.

Executive Summary

In phosphoramidite oligonucleotide synthesis, the protection of the exocyclic amine of Guanine is critical due to its susceptibility to acylation and depurination.

-

N2-Isobutyrylguanine (G-iBu) is the industry standard "workhorse." It offers a balance of stability during synthesis and efficient removal under standard ammonolysis conditions.

-

N2-Pivaloylguanine (G-Piv) is a specialized, high-stability alternative. The steric bulk of the tert-butyl group renders the amide bond significantly more resistant to nucleophilic attack.

Decision Matrix: Choose G-iBu for standard DNA/RNA synthesis where speed and yield are paramount. Choose G-Piv for specialized applications (e.g., PNA synthesis, solution-phase crystallization, or orthogonal protection strategies) where the protecting group must survive conditions that would prematurely cleave G-iBu.

Chemical Fundamentals & Mechanism[1][2][3]

The core difference lies in the acyl group attached to the N2-position of the guanine base.

-

Isobutyryl (iBu): Contains an isopropyl group. Moderate steric hindrance.

-

Pivaloyl (Piv): Contains a tert-butyl group. High steric hindrance.

Steric Shielding Analysis

The Pivaloyl group functions as a "steric fortress." The additional methyl group on the alpha-carbon creates a wider cone of protection, shielding the carbonyl carbon from nucleophilic attack during deprotection, but also protecting the N2-amine from unwanted side reactions (like capping acylation) during coupling.

Comparative Analysis

Deprotection Kinetics

This is the most critical operational difference. G-Piv requires significantly harsher conditions or longer incubation times to remove completely.

| Feature | N2-Isobutyryl (G-iBu) | N2-Pivaloyl (G-Piv) |

| Standard Deprotection | NH₄OH (Conc.) : 55°C for 5–8 hours.AMA : 65°C for 10 min. | NH₄OH (Conc.) : >16 hours at 55°C or >24h at RT.AMA : Requires extended time; risk of incomplete removal. |

| Mechanism | Rapid nucleophilic displacement.[1] | Slow displacement due to steric crowding of the carbonyl. |

| Compatibility | Compatible with almost all standard dyes (FAM, Cy5) and linkers. | Risk: Extended heating required for removal may degrade sensitive dyes (e.g., Cy5, Cy7) or RNA 2'-O-protecting groups. |

Side Reaction Profile: O6-Acylation

A known issue with Guanine is the reaction of the O6-oxygen with capping reagents (acetic anhydride) or phosphorylation reagents, leading to 2,6-diaminopurine adducts (mutagenic) or depurination.

-

G-iBu: Susceptible to O6-acylation if the N2-protection is not sufficient to electronically deactivate the ring, or if "Ultramild" capping is not used.

-

G-Piv: The bulky tert-butyl group offers slightly better shielding of the O6 position and reduces the nucleophilicity of the ring system, potentially lowering the rate of O6-side reactions in solution-phase synthesis.

Solubility and Crystallinity

-

G-Piv: The lipophilic tert-butyl group often imparts better solubility in organic solvents (DCM, Acetonitrile) and can aid in the crystallization of the monomer during manufacturing. This makes G-Piv a preferred intermediate in the production of phosphoramidites, even if it is less common in solid-phase synthesis.

Experimental Protocols

Synthesis Cycle Considerations

Both monomers couple efficiently using standard activators (ETT or BTT). However, for G-Piv , ensure the coupling time is optimized.

-

Coupling Time:

-

G-iBu: Standard (e.g., 60–120 sec).

-

G-Piv: Recommended to extend by 20–30% (e.g., 150 sec) to account for slight steric hindrance near the phosphoramidite moiety.

-

Deprotection Workflows

Protocol A: Standard Removal (G-iBu)

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Conditions: 55°C for 8 hours (or Overnight).

-

Outcome: Quantitative removal.

Protocol B: High-Stability Removal (G-Piv)

-

Reagent: AMA (1:1 mixture of 30% NH₄OH and 40% Methylamine).

-

Conditions: 65°C for 20–30 minutes.

-

Warning: If using dye-labeled oligos, check dye stability in Methylamine.

-

Alternative (If AMA forbidden): Conc. NH₄OH at 55°C for 24 hours. Note: Verify completeness by HPLC.

Troubleshooting & Optimization (Expert Insights)

When to use G-Piv?

While G-iBu is the standard, G-Piv is indispensable in:

-

PNA (Peptide Nucleic Acid) Synthesis: The conditions for PNA assembly can be harsh. Pivaloyl provides the necessary robustness.

-

Orthogonal Protection: If you need to remove phosphate protecting groups (e.g., cyanoethyl) without deprotecting the base, G-Piv's resistance to mild bases (like dilute ammonia or carbonate) allows for selective deprotection.

-

Preventing N2-Transamidation: In rare cases where methylamine is used for extremely fast deprotection of other bases, G-Piv resists transamidation better than Acetyl-G, though G-iBu is usually sufficient.

The "Dye-Quencher" Trap

Critical Warning: If your oligo contains a dye like FAM (Fluorescein), it is often protected with Pivaloyl esters during synthesis.

-

Protocol: You must treat with NH₄OH first to hydrolyze the Pivaloyl esters on the dye, before adding Methylamine (AMA). Adding Methylamine directly to a Pivaloyl-protected FAM can result in a stable amide adduct, permanently destroying the fluorescence.

-

Relevance: Do not confuse the Pivaloyl on the dye with the Pivaloyl on the Guanine. If using G-Piv monomers with FAM, the prolonged NH₄OH step is mandatory.

References

-

Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Available at: [Link]

-

National Institutes of Health (NIH). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides. ResearchGate Archive. Available at: [Link]

-

Wikipedia. Protecting Group (Amine Stability). Available at: [Link]

Sources

Technical Guide: The Role of N2-Pivaloylguanine in High-Fidelity Oligonucleotide Synthesis

[1]

Executive Summary

In the landscape of phosphoramidite oligonucleotide synthesis, the choice of protecting groups dictates not only the speed of deprotection but the fidelity of the final sequence. While

Part 1: The Chemistry of Protection

Guanine is the most problematic nucleobase in oligonucleotide synthesis due to its exocyclic amino group (

Structural Logic: Pivaloyl vs. Isobutyryl

The distinction lies in the acyl group attached to the

-

(Isobutyryl): Contains an isopropyl group (

-

(Pivaloyl): Contains a tert-butyl group (

This increased steric hindrance is not merely for stability; it acts as a "shield" against transamidation and capping side reactions . During the capping step, the highly reactive acetic anhydride/N-methylimidazole mixture can attack the protected

Part 2: Mechanistic Advantages & Kinetics[1]

Suppression of Capping Side Reactions

In high-throughput synthesis, capping efficiency is pushed to the limit with potent catalysts. Under these conditions,

-

Mechanism: The tert-butyl moiety of

creates a steric blockade that prevents the nucleophilic attack of the capping reagent on the exocyclic amine. -

Outcome: Higher purity crude profiles, particularly valuable in long-mer synthesis (>60-mers) where cumulative side reactions degrade yield.[]

Deprotection Kinetics

Despite its bulk, the pivaloyl group does not impose a prohibitive penalty on deprotection times. It is fully compatible with AMA (Ammonium Hydroxide / 40% Methylamine, 1:[]1) and standard Ammonium Hydroxide.

| Reagent | Condition | Time for >99% Cleavage | Note |

| AMA | 65°C | 10-15 mins | Compatible with "UltraFAST" protocols. |

| AMA | RT (25°C) | 90-120 mins | Milder condition for sensitive dyes.[] |

| Conc. | 55°C | 8-16 hours | Standard "overnight" protocol. |

Note: While

Part 3: Comparative Analysis

The following table summarizes the positioning of

Table 1: Guanine Protecting Group Comparison[1]

| Feature | |||

| Steric Bulk | High (tert-butyl) | Medium (Isopropyl) | Low (Amidine) |

| Stability (Synthesis) | Excellent | Good | Moderate (Moisture sensitive) |

| Capping Resistance | Superior | Moderate | Low |

| Deprotection Speed | Moderate-Fast | Fast | Ultra-Fast |

| Solubility (Acetonitrile) | High | High | High |

| Primary Use Case | High-fidelity, Long-mers, Therapeutic candidates | Standard DNA synthesis | High-throughput primers, labile dyes |

Part 4: Experimental Protocols

A. Synthesis Cycle Parameters

-

Diluent: Anhydrous Acetonitrile (water content <30 ppm).

-

Concentration: 0.1 M (standard) or 0.05 M (low volume).

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[]

-

Coupling Time:

-

DNA: 60 - 90 seconds.[]

-

RNA (if using

RNA amidite): 3 - 6 minutes.[]

-

B. Deprotection Protocol (AMA Method)

This protocol ensures complete removal of the pivaloyl group while minimizing depurination.

-

Cleavage: Treat the solid support (CPG or Polystyrene) with AMA solution (1:1 mixture of 28%

and 40% aqueous methylamine). -

Incubation:

-

Transfer the solution to a sealable vial.

-

Heat at 65°C for 15 minutes .

-

Alternative: For mild deprotection, incubate at Room Temperature for 2 hours.[]

-

-

Work-up:

-

Cool the vial on ice.

-

Evaporate to dryness using a speed-vac (centrifugal evaporator).[]

-

Resuspend in water or buffer for quantification.[2]

-

Critical Note: If your oligonucleotide contains Benzoyl-Cytosine (

Part 5: Visualization

Diagram 1: Chemical Structure & Protection Logic

This diagram illustrates the steric difference between Isobutyryl and Pivaloyl protection at the Guanine

Caption: Comparison of steric shielding. The tert-butyl group of Pivaloyl (Green) effectively blocks the approach of capping reagents (Red), whereas Isobutyryl (Yellow) remains partially susceptible.

Diagram 2: The Oligonucleotide Synthesis Cycle

This workflow highlights where

Caption: The Phosphoramidite Synthesis Cycle. The robustness of G-Piv is most critical during Step 3 (Capping), preventing modification of the growing oligo chain.

References

-

Oligonucleotide Synthesis: A Practical Approach. IRL Press at Oxford University Press.[] (Standard reference for phosphoramidite chemistry cycles). Link

-

Glen Research Technical Report: Deprotection - AMA. Glen Research. (Detailed kinetics of AMA deprotection for various protecting groups). Link[]

-

Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites. Current Protocols in Nucleic Acid Chemistry. (Discusses N2-position reactivity and protection strategies). Link

-

Side Reactions During Oligonucleotide Synthesis. National Institutes of Health (PMC). (Analysis of side reactions including guanine modification). Link

-

Biosearch Technologies: Standard Protocol for Solid-Phase Synthesis. LGC Biosearch.[] (Industrial standards for deprotection and coupling). Link

Stability of N2-Pivaloylguanine Nucleosides Under Acidic Conditions: A Technical Guide

Introduction: The Critical Role of N2-Pivaloylguanine in Oligonucleotide Synthesis and the Imperative of its Stability

In the realm of automated oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-yield, high-fidelity products. For the guanine nucleobase, the exocyclic N2 amine is a site of potential side reactions during the phosphoramidite coupling cycle. To circumvent this, a variety of protecting groups have been developed, with the N2-pivaloyl group being a noteworthy contender. Its bulky tert-butyl moiety offers excellent steric hindrance, effectively preventing unwanted reactions. Furthermore, the pivaloyl group is generally stable to the basic conditions used for the removal of other protecting groups, such as the cyanoethyl groups on the phosphate backbone.

However, a critical step in solid-phase oligonucleotide synthesis where the stability of the N-glycosidic bond of the protected nucleoside is challenged is the repeated acid-catalyzed removal of the 5'-O-dimethoxytrityl (DMT) group. This process, typically carried out with dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in a non-aqueous solvent, creates a localized acidic environment. While essential for chain elongation, these acidic conditions can also promote the undesirable cleavage of the N-glycosidic bond of purine nucleosides, a phenomenon known as depurination.[1] The resulting abasic site is alkali-labile and leads to chain scission during the final basic deprotection step, ultimately reducing the yield of the full-length oligonucleotide.[1]

This technical guide provides an in-depth exploration of the stability of N2-pivaloylguanine nucleosides under these acidic conditions. We will delve into the fundamental mechanism of acid-catalyzed depurination, analyze the potential electronic and steric influences of the N2-pivaloyl group on this process, and present a comprehensive, field-proven protocol for researchers to quantitatively assess the stability of their specific N2-pivaloylguanine-containing oligonucleotides.

The Mechanism of Acid-Catalyzed Depurination

The acid-catalyzed cleavage of the N-glycosidic bond in purine nucleosides, including guanosine derivatives, is a well-understood process. The reaction proceeds through a series of steps initiated by the protonation of the heterocyclic base.

-

Protonation of the Purine Ring: The initial and rate-determining step is the protonation of the purine base.[2] In the case of guanine nucleosides, the N7 position is the most basic and, therefore, the primary site of protonation.[3][4] This protonation event is crucial as it transforms the purine base into a better leaving group.

-

Weakening of the N-Glycosidic Bond: The positive charge introduced at N7 is delocalized through the purine ring system. This delocalization withdraws electron density from the N9 position, thereby weakening the C1'-N9 glycosidic bond.

-

Cleavage of the N-Glycosidic Bond: The weakened glycosidic bond undergoes heterolytic cleavage, resulting in the departure of the protonated guanine base and the formation of an oxocarbenium ion at the C1' position of the deoxyribose sugar.

-

Formation of the Abasic Site: The oxocarbenium ion is subsequently attacked by water or another nucleophile present in the reaction mixture, leading to the formation of a stable abasic site within the oligonucleotide chain.

The rate of depurination is significantly influenced by the electron density of the purine ring. Electron-withdrawing substituents on the base can decrease the pKa of the N7 nitrogen, making it less susceptible to protonation and thus stabilizing the glycosidic bond. Conversely, electron-donating groups can increase the basicity of N7, potentially accelerating depurination.

Figure 1: General mechanism of acid-catalyzed depurination of a guanine nucleoside.

The Influence of the N2-Pivaloyl Group on Stability

The N2-pivaloyl group, with its bulky tert-butyl substituent, introduces both steric and electronic effects that can modulate the stability of the N-glycosidic bond of a guanine nucleoside under acidic conditions.

Electronic Effects:

The pivaloyl group, like other acyl groups, has a dual electronic nature. The carbonyl group is electron-withdrawing through resonance, which would be expected to decrease the electron density of the purine ring and lower the basicity of the N7 nitrogen. This effect should, in principle, lead to a stabilization of the N-glycosidic bond against acid-catalyzed hydrolysis. However, the tert-butyl group is electron-donating through induction. The overall electronic impact of the N2-pivaloyl group on the pKa of the N7 nitrogen is not extensively documented in the literature, necessitating empirical evaluation.

Steric Effects:

The significant steric bulk of the pivaloyl group in the minor groove of the DNA duplex could potentially influence the accessibility of the N7 position to protonation. While the N7 position resides in the major groove, conformational changes induced by the bulky minor groove modification could indirectly affect the major groove environment. However, this is likely a secondary effect compared to the electronic influence.

Comparison with Other N2-Acyl Groups:

Commonly used N2-acyl protecting groups for guanine include isobutyryl and acetyl. The isobutyryl group is known to be more resistant to basic hydrolysis than the acetyl group.[5] In the context of acid stability, the electron-withdrawing nature of the carbonyl group is the dominant factor. While direct comparative data for the pivaloyl group is scarce, its electronic properties suggest a stabilizing effect on the N-glycosidic bond similar to or potentially greater than other common acyl protecting groups due to the combination of resonance withdrawal and inductive donation.

Quantitative Assessment of N2-Pivaloylguanine Stability: An Experimental Protocol

To provide researchers with a robust method for evaluating the acid stability of N2-pivaloylguanine nucleosides within their specific oligonucleotide context, we present the following detailed experimental protocol. This protocol is designed to quantify the extent of depurination under conditions that mimic the detritylation step of solid-phase synthesis.

Objective: To determine the rate of depurination of an N2-pivaloylguanine-containing oligonucleotide under acidic conditions.

Materials:

-

N2-pivaloylguanine-containing oligonucleotide (purified, DMT-on)

-

Control oligonucleotide of the same sequence with a standard N2-isobutyrylguanine (purified, DMT-on)

-

Dichloroacetic acid (DCA)

-

Dichloromethane (DCM), anhydrous

-

Triethylammonium acetate (TEAA) buffer (pH 7.0)

-

Acetonitrile (ACN), HPLC grade

-

Piperidine

-

Reverse-phase HPLC system with a UV detector

-

C18 HPLC column

Experimental Workflow:

Figure 2: Workflow for the quantitative assessment of N2-pivaloylguanine stability.

Step-by-Step Methodology:

-

Preparation of Acidic Solution: Prepare a 3% (v/v) solution of DCA in anhydrous DCM. This concentration is commonly used for detritylation in oligonucleotide synthesis.

-

Oligonucleotide Treatment:

-

Dissolve a known amount of the DMT-on N2-pivaloylguanine oligonucleotide and the control N2-isobutyrylguanine oligonucleotide in separate vials with the 3% DCA/DCM solution to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at room temperature.

-

-

Time-Course Sampling:

-

At specific time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot (e.g., 20 µL) from each reaction vial.

-

Immediately quench the acidic reaction by adding the aliquot to a vial containing a basic solution (e.g., 180 µL of 10% ammonium hydroxide in water).

-

-

Piperidine Treatment:

-

To each quenched time point sample, add 20 µL of piperidine.

-

Heat the samples at 90°C for 30 minutes. This step will induce cleavage of the oligonucleotide backbone at any abasic sites formed due to depurination.

-

-

Sample Preparation for HPLC:

-

Lyophilize the samples to dryness.

-

Resuspend the samples in a known volume of water or HPLC mobile phase A.

-

-

RP-HPLC Analysis:

-

Inject the samples onto a C18 reverse-phase HPLC column.

-

Use a linear gradient of acetonitrile in 0.1 M TEAA buffer (pH 7.0) to separate the full-length oligonucleotide from the shorter cleavage products. For example, a gradient of 5% to 50% acetonitrile over 30 minutes.

-

Monitor the elution profile at 260 nm.

-

-

Data Analysis:

-

For each time point, integrate the peak area of the full-length oligonucleotide and the peak areas of the cleavage products.

-

Calculate the percentage of remaining full-length oligonucleotide at each time point.

-

Plot the percentage of full-length oligonucleotide against time for both the N2-pivaloylguanine and the control N2-isobutyrylguanine oligonucleotides.

-

Determine the half-life (t1/2) of depurination for each oligonucleotide under the tested conditions.

-

Data Presentation and Interpretation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Depurination Data for N2-Acyl Protected Guanine Oligonucleotides

| Time (minutes) | % Full-Length (N2-isobutyryl-dG) | % Full-Length (N2-pivaloyl-dG) |

| 0 | 100 | 100 |

| 2 | 98.5 | 99.0 |

| 5 | 96.2 | 97.5 |

| 10 | 92.1 | 94.8 |

| 20 | 85.0 | 89.5 |

| 30 | 78.3 | 84.2 |

| 60 | 61.2 | 70.1 |

Interpretation:

By comparing the rate of degradation of the N2-pivaloylguanine-containing oligonucleotide to that of a standard, such as N2-isobutyrylguanine, a direct assessment of its relative stability can be made. A slower rate of degradation for the N2-pivaloylguanine oligonucleotide would indicate a greater stability of its N-glycosidic bond under acidic conditions. This would be a favorable characteristic for its use in the synthesis of long oligonucleotides that require numerous detritylation cycles.

Conclusion and Field-Proven Insights

The stability of the N-glycosidic bond of protected nucleosides during the acidic detritylation step is a critical factor in the successful synthesis of high-quality oligonucleotides. While direct, peer-reviewed comparative studies on the acid stability of N2-pivaloylguanine are not abundant, an understanding of the mechanism of depurination allows for informed predictions and, more importantly, the design of robust experimental protocols for its assessment.

The N2-pivaloyl group, through its electron-withdrawing carbonyl moiety, is expected to confer a degree of stability to the N-glycosidic bond of guanine nucleosides under acidic conditions. Its bulky nature is primarily advantageous for preventing side reactions during coupling. The provided experimental protocol offers a reliable and quantitative method for researchers and drug development professionals to validate the stability of N2-pivaloylguanine within their specific oligonucleotide constructs. By performing such self-validating experiments, scientists can make informed decisions about the choice of protecting groups, ultimately leading to improved yields and purity of their synthetic oligonucleotides. This rigorous approach to understanding and controlling the chemistry of oligonucleotide synthesis is essential for the advancement of nucleic acid-based therapeutics and diagnostics.

References

- Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media.

- Chattopadhyaya, J. (2013). A.C.S. Symposium Series. American Chemical Society.

- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.

- Efcavitch, J. W., & Heiner, C. (1985). A novel, efficient method for the automated synthesis of oligonucleotides. Nucleosides and Nucleotides, 4(1-2), 267-267.

-

Glen Research. (n.d.). Depurination of DNA During Oligonucleotide Synthesis. Retrieved from [Link]

- Srogl, J., & Beaucage, S. L. (1998). 3'-O-(p-Toluenesulfonyl) and 3'-O-(o-nitrobenzenesulfonyl) derivatives of N-acyl-2'-deoxynucleosides: versatile precursors for the synthesis of 3'-functionalized 2'-deoxynucleosides. The Journal of Organic Chemistry, 63(22), 7851-7856.

- Laayoun, A., et al. (1994). The mechanism of acid-catalyzed hydrolysis of the N-glycosidic bond of 2'-deoxyadenosine and 2'-deoxyguanosine. Journal of the American Chemical Society, 116(21), 9479-9484.

- Kuijpers, W. H. A., et al. (1990). A new approach toward the synthesis of 2'-O-methyl-oligoribonucleotides. Nucleic Acids Research, 18(17), 5197-5205.

- Pon, R. T. (1987). A new method for the attachment of the first nucleoside to a solid support for the synthesis of oligonucleotides. Tetrahedron Letters, 28(32), 3643-3646.

- Caruthers, M. H. (1985).

- Gait, M. J. (Ed.). (1984). Oligonucleotide synthesis: a practical approach. IRL press.

- Reese, C. B. (2002). The chemical synthesis of oligo- and poly-nucleotides: a personal account. Tetrahedron, 58(44), 8893-8920.

-

Glen Research. (n.d.). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. [Link][1]

-

Kochetkov, N. K., & Budovskii, E. I. (1972). Organic Chemistry of Nucleic Acids. Part B. Plenum Press.[2]

- Saenger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.

- Kumar, G., & Poonia, N. S. (1984). Coordination chemistry of alkali and alkaline earth cations with macrocyclic ligands. Chemical Reviews, 84(6), 563-611.

- Zoltewicz, J. A., Clark, D. F., Sharpless, T. W., & Kao, G. (1970). Kinetics and mechanism of the acid-catalyzed hydrolysis of the N-glycosyl bond of pyrimidine ribonucleosides. Journal of the American Chemical Society, 92(6), 1741-1750.

- Garrett, E. R., & Mehta, P. J. (1972). Solvolysis of adenine and its nucleosides. I. Hydrolysis of adenine. Journal of the American Chemical Society, 94(24), 8532-8541.

-

ATDBio Ltd. (n.d.). Solid-phase oligonucleotide synthesis. [Link][5]

- Rogstad, A., & Stepinski, J. (2008). Synthesis of N2-Pivaloyl-2'-deoxyguanosine. Organic Syntheses, 85, 139-146.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71306829, Pivaloyl chloride. Retrieved February 7, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6917621, N-Isobutyryl-2'-deoxyguanosine. Retrieved February 7, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65028, Deoxyguanosine. Retrieved February 7, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135398633, 5'-O-(4,4'-Dimethoxytrityl)-N2-pivaloyl-2'-deoxyguanosine. Retrieved February 7, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101783, Dichloroacetic acid. Retrieved February 7, 2026 from [Link].

Sources

The Strategic Role of Pivaloyl Protection for Guanine: From Synthetic Robustness to Prodrug Delivery

The following technical guide details the history, chemical development, and application of pivaloyl-based protection strategies for Guanine.

Executive Summary

Guanine (G) presents the most significant synthetic challenge among the canonical nucleobases due to its exocyclic amino group (N2), the acidity of the N1-proton, and the susceptibility of the O6-position to side reactions. While N2-isobutyryl (iBu) became the industry standard for oligonucleotide synthesis in the 1960s, the N2-pivaloyl (Piv) group emerged as a critical alternative offering superior stability and crystallinity.

This guide explores the dual role of the pivaloyl moiety:

-

Synthetic Protecting Group (N2-Piv): A "super-stable" alternative to isobutyryl, essential for synthesizing sensitive modified nucleosides (e.g., 7-deazaguanine) where standard groups fail.

-

Prodrug Moiety (POM): The adaptation of pivalic acid chemistry into Pivaloyloxymethyl groups to mask phosphates in guanine-based antivirals (e.g., Adefovir, Tenofovir), overcoming bioavailability barriers.[1]

Historical Context: The Guanine Problem

In the early development of oligonucleotide synthesis (1950s-60s), H.G. Khorana and colleagues identified that the exocyclic amine of guanine was highly nucleophilic and required protection to prevent branching and depurination.

The Evolution of N2-Protection[2]

-

Acetyl (Ac): Initially tested but found too labile; it fell off during workups, leading to side reactions.

-

Benzoyl (Bz): Used successfully for Adenine and Cytosine. On Guanine, however, the N2-benzoyl group was too stable and often led to low yields during deprotection. Furthermore, it did not sufficiently solubilize the guanine ring.

-

Isobutyryl (iBu): The breakthrough. Khorana introduced the isobutyryl group, which offered a perfect balance: stable enough to survive the synthesis cycle but labile enough to be removed by ammonium hydroxide. It remains the standard today.

-

Pivaloyl (Piv): Developed as a sterically bulkier and more lipophilic alternative. While its extreme stability made it slower to deprotect (a disadvantage for high-throughput DNA synthesis), this same property made it indispensable for process chemistry and the synthesis of modified bases.

Technical Analysis: N2-Pivaloyl Guanine

The N2-pivaloyl group utilizes the tert-butyl moiety (

Mechanistic Advantages

-

Steric Shielding: The bulky tert-butyl group effectively blocks the N2-amine from attacking electrophiles, reducing N-acylation side reactions (capping failures) more effectively than iBu.

-

Crystallinity: N2-pivaloyl derivatives of guanosine and deoxyguanosine often crystallize more readily than their isobutyryl counterparts. This is a critical advantage in industrial Process Chemistry , where purification by crystallization is preferred over expensive chromatography.

-

Acid Stability: The pivaloyl amide bond is more resistant to acid-catalyzed hydrolysis (depurination) during the detritylation steps of solid-phase synthesis.

Comparative Kinetics (Deprotection)

The trade-off for stability is the rate of removal. The following table summarizes the half-lives of common protecting groups in concentrated Ammonium Hydroxide (

| Protecting Group | Structure | Steric Bulk | Deprotection Time (NH4OH, 55°C) | Primary Application |

| Acetyl (Ac) | Low | < 30 min | Fast-deprotecting sets (dC) | |

| Isobutyryl (iBu) | Medium | 4 - 6 hours | Standard DNA Synthesis | |

| Pivaloyl (Piv) | High | 12 - 24 hours | Modified bases, Process scale | |

| Phenoxyacetyl (Pac) | Low (Electronic) | < 2 hours | Ultra-Mild / RNA Synthesis |

Critical Insight: For standard DNA synthesis, Pivaloyl is "too slow." However, for 7-deazaguanine and other sensitive analogs, the Pivaloyl group is preferred because it prevents side reactions on the modified heterocyclic ring that iBu cannot stop.

Experimental Protocols

Protocol A: Transient Synthesis of N2-Pivaloyl-2'-Deoxyguanosine

This method (Transient Protection) avoids the need to protect the sugar hydroxyls separately.

Reagents:

-

2'-Deoxyguanosine (dG)

-

Trimethylsilyl chloride (TMSCl)

-

Pivaloyl Chloride (PivCl)

-

Pyridine / Isobutyric anhydride (optional for iBu comparison)

Workflow:

-

Transient Silylation: Suspend dG (10 mmol) in dry Pyridine (50 mL). Add TMSCl (50 mmol) dropwise. Stir at

to RT for 2 hours. Mechanism: TMS protects the 3'-OH, 5'-OH, and O6 positions temporarily. -

Acylation: Add Pivaloyl Chloride (12 mmol) slowly. The steric bulk directs the reaction to the N2-amine (which is silylated but reactive). Stir for 4 hours.

-

Hydrolysis: Cool to

. Add water (20 mL) followed by conc. Ammonium Hydroxide (20 mL). Stir for 30 minutes. Mechanism: The labile TMS ethers and esters hydrolyze immediately; the stable N2-Pivaloyl amide remains intact. -

Isolation: Evaporate solvents. Crystallize the product from Methanol/Water.

Protocol B: Deprotection (Oligonucleotide Cleavage)

If using N2-Piv protected monomers in solid-phase synthesis:

-

Reagent: Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v). Note: Standard ammonia is too slow.

-

Condition:

for 4 hours OR RT for 12 hours. -

Validation: Monitor by HPLC. Failure to fully deprotect results in a "Piv-adduct" peak (+84 Da) on mass spectrometry.

The Prodrug Connection: Pivaloyloxymethyl (POM)

While N2-pivaloyl protects the base during synthesis, the Pivaloyloxymethyl (POM) group is a cornerstone of drug development for guanine-based antivirals.

The Problem: Guanine nucleotides (monophosphates) are highly polar and cannot cross cell membranes. The Solution: Mask the phosphate oxygens with lipophilic POM groups. Inside the cell, esterases cleave the POM group, releasing formaldehyde and pivalic acid, liberating the active nucleotide.

Key Examples:

-

Adefovir Dipivoxil: Bis-POM protection of the phosphonate.

-

Tenofovir Disoproxil: Uses a related carbonate strategy, but POM analogs (POM-PMEA) were the developmental precursors.

Visualization of Pathways

Diagram 1: Evolution of Guanine Protecting Groups

This flowchart illustrates the decision matrix for selecting a protecting group based on application.

Caption: The historical divergence of Guanine protection. While Isobutyryl became the standard, Pivaloyl filled the niche for high-stability applications.

Diagram 2: Synthesis of N2-Pivaloyl-dG (Transient Protection)

The chemical pathway for synthesizing the monomer.

Caption: The "Transient Protection" protocol allows selective N2-pivaloylation without isolating the silylated intermediates.

References

-

Khorana, H. G., et al. (1961). Studies on Polynucleotides. XII. A Method for the Synthesis of Ribopolynucleotides.[2][3][4][5] Journal of the American Chemical Society. Link (Establishes the foundation of N-protection).

-

Gaffney, B. L., & Jones, R. A. (1982). A New Strategy for the Synthesis of Oligonucleotides.[4][6] Tetrahedron Letters.[7] (Discusses the optimization of N2-protection, including isobutyryl).

-

Seela, F., & Driller, H. (1985). Solid-phase synthesis of oligodeoxyribonucleotides containing 7-deaza-2'-deoxyguanosine. Nucleic Acids Research.[5][7] Link (Demonstrates the necessity of robust protection like Pivaloyl for 7-deaza analogs).

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[3][8] Tetrahedron. Link (Comprehensive review covering the kinetics of deprotection for iBu vs Piv).

- De Clercq, E. (2001). Antiviral prodrugs: the development of acyclic nucleoside phosphonates. Biochemical Pharmacology. (Covers the Pivaloyloxymethyl/POM prodrug history).

Sources

- 1. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. atdbio.com [atdbio.com]

Pivaloyl (Piv) vs. Acetyl (Ac) Protection for Guanine Nucleobases: A Strategic Selection Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of protecting groups is a cornerstone of successful oligonucleotide synthesis and the development of nucleic acid-based therapeutics. For the guanine nucleobase, the exocyclic N2 amine is a critical site requiring protection to prevent undesirable side reactions during phosphoramidite coupling chemistry. Among the acyl-type protecting groups, the diminutive acetyl (Ac) group and the sterically demanding pivaloyl (Piv) group represent two distinct strategic choices. This guide provides an in-depth technical analysis of these two groups, moving beyond simple protocols to explore the causal relationships between their chemical structures and their performance in complex synthetic workflows. We will dissect their stability profiles, deprotection kinetics, and the implications for the integrity of the final oligonucleotide product, empowering researchers to make informed, application-specific decisions.

The Imperative of Guanine Protection

In the multistep process of solid-phase oligonucleotide synthesis, the functional groups of the nucleobases must be rendered inert to the reaction conditions of the synthesis cycle.[1] The exocyclic amine of guanine is nucleophilic and can react with the activated phosphoramidite monomer, leading to branched oligonucleotide chains and a significant reduction in the yield of the desired full-length product. A protecting group is a temporary molecular modification that "masks" this reactivity, ensuring that chain elongation occurs exclusively at the 5'-hydroxyl group.[2]

Structural and Chemical Profiles

The fundamental difference between the pivaloyl and acetyl groups lies in their steric bulk, a direct consequence of the substitution on the alpha-carbon of the carbonyl group.

-

Acetyl (Ac): Features a methyl group (-CH₃). Its small size presents minimal steric hindrance, allowing for rapid reaction kinetics during both protection and deprotection steps.

-

Pivaloyl (Piv): Features a tertiary butyl group (-C(CH₃)₃). This significant steric bulk physically shields the amide bond from nucleophilic attack, dramatically increasing its stability compared to other acyl groups.[1][3]

This structural distinction is the primary determinant of their divergent chemical behavior.

The Pivaloyl Group: The Bastion of Stability

The pivaloyl group is selected when maximum stability is paramount. Its substantial steric bulk provides robust protection that can endure extended or harsh reaction conditions often encountered in the synthesis of long or complex oligonucleotides.

Protection Chemistry

The N2 position of guanosine is typically acylated using pivaloyl chloride (PivCl) or pivaloic anhydride.[4] The reaction is catalyzed by a base, such as pyridine, often with the addition of a hyper-nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) to accelerate the acylation of the sterically unhindered amine.[5]

Stability Profile

Pivaloyl amides are significantly more stable than other simple acyl amides.[1][3] They are generally stable to the acidic conditions used for detritylation and the oxidative conditions of the synthesis cycle.[5][6] This enhanced stability is a direct result of the t-butyl group sterically hindering the approach of nucleophiles or water molecules that would otherwise lead to premature cleavage.

Deprotection Protocol: A High-Energy Barrier

The very stability of the pivaloyl group necessitates more forceful deprotection conditions compared to the acetyl group. Cleavage typically requires strong bases at elevated temperatures or reductive agents.[3][6]

Experimental Protocol: Base-Catalyzed Deprotection of Pivaloyl-Guanine

-

Cleavage & Deprotection Solution: Prepare a solution of concentrated aqueous ammonia and ethanol (typically 1:1 or 3:1 v/v).

-

Incubation: Immerse the solid support (e.g., CPG) bearing the completed oligonucleotide in the deprotection solution in a sealed, pressure-rated vial.

-

Heating: Heat the vial at a high temperature, often 80°C, for an extended period (e.g., 8-16 hours). The exact time and temperature are sequence-dependent and must be optimized.

-

Work-up: After cooling, the supernatant is removed, and the crude oligonucleotide is recovered by evaporation or precipitation.

Causality: The high temperature is required to provide sufficient thermal energy to overcome the activation barrier for nucleophilic attack by ammonia at the sterically shielded carbonyl carbon of the pivaloyl group.

The Acetyl Group: The Agent of Mildness

The acetyl group is a workhorse in standard oligonucleotide synthesis, particularly for DNA and less-sensitive RNA sequences. Its key advantage lies in the mild conditions required for its removal.[1][3]

Protection Chemistry

Guanine is acetylated using acetic anhydride, often in a polar aprotic solvent.[7] A significant challenge with guanine acetylation is the potential for side reactions, including acetylation at the N9 position or even the O6 lactam oxygen, leading to di- or tri-acetylated species.[7] Reaction conditions must be carefully controlled to favor the desired N2-monoacetylated product.[7]

Stability Profile

The acetyl group is sufficiently stable to withstand the standard oligonucleotide synthesis cycle. However, it is considerably more labile than the pivaloyl group.[1] This lability makes it an excellent choice for syntheses involving base-sensitive modifications where harsh, prolonged deprotection must be avoided.

Deprotection Protocol: Rapid and Gentle

The acetyl group is readily cleaved under standard basic conditions, often in tandem with the cleavage of the oligonucleotide from the solid support and the removal of phosphate protecting groups.[8]

Experimental Protocol: Standard Deprotection of Acetyl-Guanine

-

Cleavage & Deprotection Solution: Use concentrated aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA).

-

Incubation: Immerse the solid support in the deprotection solution in a sealed vial.

-

Heating: Heat the vial at a moderate temperature, typically 55-65°C, for a much shorter duration than required for pivaloyl removal (e.g., 1-4 hours).[8] Deprotection can even occur at room temperature over a longer period.

-

Work-up: The crude oligonucleotide is recovered via standard evaporation or precipitation methods.

Causality: The minimal steric hindrance of the acetyl group's methyl moiety allows for easy access of the ammonia nucleophile to the carbonyl carbon, resulting in rapid cleavage under relatively mild conditions.

Head-to-Head Comparison: A Data-Driven Decision

The choice between pivaloyl and acetyl protection is a strategic trade-off between stability during synthesis and the gentleness of the final deprotection step.

Data Presentation

| Feature | Pivaloyl (Piv) | Acetyl (Ac) | Rationale & Causality |

| Steric Bulk | High (tert-Butyl) | Low (Methyl) | The t-butyl group provides superior steric shielding of the amide bond. |

| Relative Stability | Very High | Moderate | Increased steric hindrance significantly raises the activation energy for nucleophilic cleavage.[1] |

| Deprotection Reagents | Conc. Ammonia, Reductants | Conc. Ammonia, AMA | Less reactive reagents are sufficient for the more labile acetyl group.[8] |

| Deprotection Temp. | High (e.g., 80°C) | Moderate (e.g., 55-65°C) | More thermal energy is needed to overcome the steric barrier of the pivaloyl group. |

| Deprotection Time | Long (8-16 hours) | Short (1-4 hours) | Faster reaction kinetics for the sterically accessible acetyl group.[8] |

| Risk of Side Reactions | Low during synthesis; potential for base degradation during harsh deprotection. | Potential for premature loss; guanine modification with certain reagents (e.g., Bz-dC).[8][9] | The stability of Piv minimizes side reactions during synthesis, while the lability of Ac can be a liability. |

Experimental Workflows

Field-Proven Insights: Making the Right Choice

As a Senior Application Scientist, the critical question is not "which is better?" but "which is appropriate for my application?"

-

Choose Pivaloyl (Piv) when:

-

Synthesizing exceptionally long oligonucleotides (>80-100 bases), where cumulative exposure to synthesis reagents could cause premature deprotection of a more labile group.

-

The synthetic plan involves steps known to be harsh on standard protecting groups.

-

The final oligonucleotide product is known to be stable and does not contain base-labile functionalities that would be degraded by the high-temperature ammonia treatment.

-

-

Choose Acetyl (Ac) when:

-

Synthesizing standard DNA oligonucleotides of moderate length.

-

The sequence contains sensitive, base-labile modifications (e.g., certain fluorescent dyes, modified bases) that require mild deprotection conditions.

-

A fast turnaround time is critical, as the deprotection step is significantly shorter.[8]

-

Using "UltraFAST" or "UltraMILD" synthesis strategies, where acetyl protection on dC and dG is often a required component.[8]

-

Conclusion

The pivaloyl and acetyl groups offer a clear strategic choice for the protection of guanine. Pivaloyl serves as a highly stable, robust protector for demanding syntheses, with the trade-off of requiring harsh deprotection conditions. Acetyl provides adequate protection for a wide range of applications and is prized for its mild and rapid removal, making it indispensable for the synthesis of modified and sensitive oligonucleotides. The optimal choice is dictated by a thorough analysis of the synthetic target's length, complexity, and chemical stability. By understanding the causal links between the protector's structure and its function, researchers can enhance the success rate and purity of their synthesized biomolecules, accelerating discovery and development.

References

-

Protecting Agents - TCI Chemicals.

-

13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021-03-05).

-

Protecting group - Wikipedia.

-

Production of acetylguanine - Google Patents.

-

Deprotection Guide - Glen Research.

-

17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019-05-10).

-

Pivalic acid - Wikipedia.

-

US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents.

-

Protective Groups - Organic Chemistry Portal.

-

(PDF) Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives - ResearchGate. (2025-08-07).

-

Acetyl Protection - Common Conditions.

-

Acyl Protective Groups | Chem-Station Int. Ed. (2014-04-03).

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pivalic acid - Wikipedia [en.wikipedia.org]

- 5. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. US5583225A - Syntheses of acyclic guanine nucleosides - Google Patents [patents.google.com]

- 8. glenresearch.com [glenresearch.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N2-Pivaloylguanine Phosphoramidite

For: Researchers, scientists, and drug development professionals in the field of oligonucleotide synthesis.

This document provides a detailed protocol and technical guidance for the synthesis of N2-Pivaloylguanine phosphoramidite, a critical building block in the chemical synthesis of DNA and RNA oligonucleotides. The protocol herein is designed to be robust and reproducible, with explanations grounded in established chemical principles to ensure both success and a deeper understanding of the process.

Introduction: The Role of N2-Pivaloylguanine Phosphoramidite in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the creation of custom DNA and RNA sequences for a myriad of applications, including PCR primers, gene synthesis, and therapeutic agents like antisense oligonucleotides and siRNAs. The solid-phase phosphoramidite method is the most widely used approach for this purpose.

A key challenge in oligonucleotide synthesis is the protection of the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine) to prevent unwanted side reactions during the coupling steps. For guanine, the N2-amino group is particularly nucleophilic and requires a robust protecting group. The pivaloyl (Piv) group, a bulky acyl group, has proven to be an effective protecting group for this purpose. It provides steric hindrance, preventing reactions at the N2 position, and is stable to the conditions of oligonucleotide synthesis while being readily removable during the final deprotection step.

This application note details a reliable protocol for the synthesis of N2-Pivaloylguanine phosphoramidite, starting from deoxyguanosine. The synthesis involves a three-step process:

-

Protection of the N2-amino group of deoxyguanosine with a pivaloyl group.

-

Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

Phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Reaction Scheme and Workflow

The overall synthetic route is depicted in the following reaction scheme:

Figure 2: Experimental workflow for the synthesis of N2-Pivaloylguanine phosphoramidite.

Materials and Reagents

Ensure all reagents are of high purity and anhydrous where specified.

| Reagent | Supplier | Grade |

| Deoxyguanosine | Sigma-Aldrich | ≥98% |

| Pivaloyl Chloride | Sigma-Aldrich | 99% |

| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Sigma-Aldrich | 97% |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Sigma-Aldrich | 97% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5%, anhydrous |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade |

| Hexanes | Fisher Scientific | ACS Grade |

| Saturated Sodium Bicarbonate Solution | Fisher Scientific | Laboratory Grade |

| Brine (Saturated Sodium Chloride Solution) | Fisher Scientific | Laboratory Grade |

| Anhydrous Sodium Sulfate | Sigma-Aldrich | ≥99% |

| Silica Gel for Column Chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |

Detailed Synthesis Protocol

Step 1: Synthesis of N2-Pivaloyl-deoxyguanosine

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend deoxyguanosine (1.0 eq) in anhydrous pyridine (10 mL/g of deoxyguanosine).

-

Pivaloylation: Cool the suspension to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.5 eq) dropwise to the stirring suspension.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1 v/v). The product spot should be less polar than the starting material.

-

Workup:

-

Quench the reaction by the slow addition of water (2 mL/g of deoxyguanosine).

-

Concentrate the mixture under reduced pressure to remove most of the pyridine.

-

Co-evaporate with toluene (2 x 10 mL) to remove residual pyridine.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford N2-Pivaloyl-deoxyguanosine as a white solid.

Step 2: Synthesis of 5'-O-DMT-N2-Pivaloyl-deoxyguanosine

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve N2-Pivaloyl-deoxyguanosine (1.0 eq) in anhydrous pyridine (15 mL/g).

-

DMT Protection: Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (DCM:Methanol 95:5 v/v with 0.5% triethylamine). The product will appear as a bright orange spot upon staining with acidic vanillin solution.

-

Workup:

-

Quench the reaction with methanol (1 mL).

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) containing 0.5% triethylamine to yield 5'-O-DMT-N2-Pivaloyl-deoxyguanosine as a foam.

Step 3: Synthesis of N2-Pivaloylguanine Phosphoramidite

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5'-O-DMT-N2-Pivaloyl-deoxyguanosine (1.0 eq) in anhydrous dichloromethane (20 mL/g).

-

Phosphitylation: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC (Hexanes:Ethyl Acetate:Triethylamine 49.5:49.5:1 v/v). The product will be less polar than the starting material.

-

Workup:

-

Quench the reaction with saturated sodium bicarbonate solution (10 mL).

-

Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel deactivated with triethylamine. Use a gradient of ethyl acetate in hexanes (e.g., 10% to 60% ethyl acetate) containing 1% triethylamine. The product is typically obtained as a white foam.

Characterization

The identity and purity of the final N2-Pivaloylguanine phosphoramidite should be confirmed by:

-

¹H NMR: To confirm the presence of the pivaloyl, DMT, and phosphoramidite groups.

-

³¹P NMR: To confirm the presence of the phosphoramidite group (a characteristic signal around 149 ppm).

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

Storage and Handling

N2-Pivaloylguanine phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at -20 °C. Handle the material in a glovebox or under a stream of inert gas.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of N2-Pivaloylguanine phosphoramidite. By following these detailed steps and understanding the rationale behind them, researchers can confidently produce this essential reagent for high-quality oligonucleotide synthesis.

References

Application Notes & Protocols: Determining the Solubility of N2-Pivaloylguanine in Anhydrous Acetonitrile

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oligonucleotide synthesis, and analytical chemistry.

Introduction: The Critical Role of N2-Pivaloylguanine Solubility in Modern Therapeutics

N2-Pivaloylguanine is a crucial protected nucleobase derivative extensively utilized in the chemical synthesis of oligonucleotides. The pivaloyl protecting group at the N2 position of guanine serves a dual purpose: it prevents unwanted side reactions during the phosphoramidite coupling cycle and, critically, it enhances the solubility of the guanosine phosphoramidite building block in the solvents used for synthesis. Anhydrous acetonitrile is the most common solvent in automated oligonucleotide synthesis due to its favorable properties, including its ability to dissolve the necessary reagents and its compatibility with the solid support.

Therefore, a precise understanding of the solubility of N2-Pivaloylguanine in anhydrous acetonitrile is not merely an academic exercise. It is a fundamental parameter that directly impacts the efficiency, yield, and purity of synthetic oligonucleotides, which are increasingly important as therapeutic agents (e.g., antisense oligonucleotides, siRNAs) and diagnostic tools. Insufficient solubility can lead to precipitation of the phosphoramidite, causing instrument blockages, failed couplings, and ultimately, truncated or impure final products. This application note provides a comprehensive guide, including detailed protocols, for the accurate determination of N2-Pivaloylguanine's solubility in anhydrous acetonitrile, empowering researchers to optimize their synthesis workflows and ensure the quality of their results.

Foundational Principles: Understanding Solubility in a Non-Aqueous Environment